molecular formula C17H15N3O2S B7797059 MFCD02942103

MFCD02942103

Cat. No.: B7797059
M. Wt: 325.4 g/mol
InChI Key: AJXHZVSBQZQVJG-GIJQJNRQSA-N
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Description

MFCD02942103 is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02942103 typically involves the condensation of 2-hydroxynaphthalene-1-carbaldehyde with a hydrazine derivative, followed by cyclization with a thiazole precursor. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of an acid catalyst to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: MFCD02942103 can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.

    Reduction: The hydrazone linkage can be reduced to form the corresponding hydrazine derivative.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

MFCD02942103 has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal properties due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which MFCD02942103 exerts its effects involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, disrupting their normal function. For example, it may inhibit bacterial enzymes or interact with DNA in cancer cells.

    Pathways Involved: The compound can induce oxidative stress, leading to cell death, or inhibit key metabolic pathways in microorganisms.

Comparison with Similar Compounds

    2-hydroxynaphthalene-1-carbaldehyde: A precursor in the synthesis of the target compound.

    Thiazole derivatives: Compounds with similar thiazole rings that exhibit comparable chemical reactivity.

    Hydrazone derivatives: Compounds with hydrazone linkages that share similar biological activities.

Uniqueness: MFCD02942103 is unique due to its combination of a naphthalene moiety, a thiazole ring, and a hydrazone linkage, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-[2-[(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-10-16(11(2)21)23-17(19-10)20-18-9-14-13-6-4-3-5-12(13)7-8-15(14)22/h3-9,22H,1-2H3,(H,19,20)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJXHZVSBQZQVJG-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NN=CC2=C(C=CC3=CC=CC=C32)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N/N=C/C2=C(C=CC3=CC=CC=C32)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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